Methyl 3-hydroxycyclohexanecarboxylate

Description

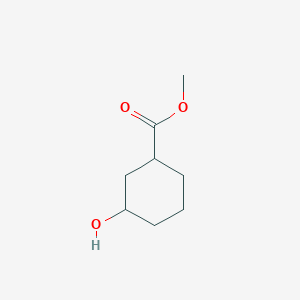

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQRLBFDJMSRMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480537 | |

| Record name | Methyl 3-hydroxycyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37722-82-0 | |

| Record name | Methyl 3-hydroxycyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-hydroxycyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of methyl 3-hydroxycyclohexanecarboxylate"

An In-depth Technical Guide to the Synthesis of Methyl 3-hydroxycyclohexanecarboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal chiral building block in modern organic synthesis, particularly valued in the pharmaceutical industry. Its substituted cyclohexane scaffold is a key structural motif in the development of novel therapeutics, including agents for modulating lipid and carbohydrate metabolism.[1] This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the reduction of methyl 3-oxocyclohexanecarboxylate. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested experimental protocols, and present quantitative data to inform methodological choices. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the synthesis of this valuable intermediate.

Introduction: Strategic Importance in Synthesis

This compound (C₈H₁₄O₃, MW: 158.19 g/mol ) is a bifunctional molecule featuring both a hydroxyl group and a methyl ester on a cyclohexane ring.[1][2] This structure makes it an exceptionally versatile intermediate for creating more complex molecular architectures.[3] The true value of this compound, especially in drug development, lies in its stereochemistry. The relative orientation of the hydroxyl and ester groups (cis or trans) and the absolute stereochemistry at the two chiral centers are critical for biological activity. For instance, the cis-configured parent acid has been identified as a key precursor for pharmaceuticals aimed at treating metabolic disorders like type II diabetes and atherosclerosis.[1] The ester functionality also allows for enzymatic resolution, enabling the isolation of specific, high-value enantiomers required for targeted drug action.[1]

This guide will focus on the most direct and widely applicable synthetic strategy: the stereoselective reduction of a keto-ester precursor.

Core Synthetic Strategy: Reduction of Methyl 3-Oxocyclohexanecarboxylate

The most common and efficient pathway to this compound involves the reduction of the corresponding ketone, methyl 3-oxocyclohexanecarboxylate. This approach is advantageous as it allows for the strategic introduction of the hydroxyl group in the final step, with potential control over the resulting stereochemistry.

Synthesis of the Key Precursor: Methyl 3-Oxocyclohexanecarboxylate

The precursor, methyl 3-oxocyclohexanecarboxylate (CAS 13148-83-9), can be synthesized via several methods.[4][5] One sophisticated route begins with an aromatic precursor, such as 3-methoxybenzoic acid, and utilizes a Birch reduction. The resulting enol ether is hydrolyzed under acidic conditions to yield the β-keto ester.[1] This multi-step process effectively transforms a flat aromatic starting material into the desired saturated, three-dimensional cyclohexane structure.

The Reduction Step: From Ketone to Alcohol

The conversion of the carbonyl group in methyl 3-oxocyclohexanecarboxylate to a hydroxyl group is the critical transformation. The choice of reducing agent is paramount as it dictates the yield, selectivity, and stereochemical outcome of the reaction.

Mechanism of Hydride Reduction The reduction is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated during an aqueous workup to yield the final alcohol. The stereochemical outcome is determined by the direction of the hydride attack on the planar carbonyl group, which can be influenced by steric hindrance from the adjacent ester group.

Mandatory Visualization: Synthetic Landscape

Caption: Overview of the primary synthetic route.

Experimental Protocols & Data

This section provides a detailed, validated protocol for the synthesis of this compound via the reduction of its keto-ester precursor.

Quantitative Data Summary

The following table summarizes key quantitative data for the primary reactant and the target product. This information is essential for reaction planning, characterization, and quality control.

| Property | Methyl 3-Oxocyclohexanecarboxylate | This compound |

| Molecular Formula | C₈H₁₂O₃ | C₈H₁₄O₃ |

| Molecular Weight | 156.18 g/mol [4] | 158.19 g/mol [1] |

| Appearance | Colorless Liquid | Colorless Liquid |

| Boiling Point | 233.3 ± 33.0 °C at 760 mmHg[1] | 233.3 ± 33.0 °C at 760 mmHg[1] |

| Density | ~1.1 g/cm³ | 1.1 ± 0.1 g/cm³[1] |

| CAS Number | 13148-83-9[4] | 37722-82-0[1] |

Detailed Protocol: Reduction with Sodium Borohydride

This protocol describes a standard, non-stereoselective reduction to produce a mixture of cis and trans diastereomers.

Materials:

-

Methyl 3-oxocyclohexanecarboxylate (1.0 eq)

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 3-oxocyclohexanecarboxylate (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of substrate).

-

Cooling: Place the flask in an ice bath and stir the solution until it reaches 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions. Causality Note: The portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.

-

Workup - Quenching: After the reaction is complete, cool the mixture in an ice bath again. Slowly and carefully add 1M HCl to quench the excess NaBH₄ and neutralize the solution to pH ~7. Trustworthiness Note: This step must be performed cautiously as hydrogen gas is evolved.

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic extracts and wash sequentially with deionized water (1 x 20 mL) and brine (1 x 20 mL) to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure product.

Mandatory Visualization: Experimental Workflow

Caption: Step-by-step experimental workflow.

Stereochemical Considerations

The protocol described above typically yields a mixture of diastereomers. Achieving high stereoselectivity is often a critical goal in pharmaceutical synthesis. This can be accomplished through several advanced strategies:

-

Chiral Reducing Agents: Employing bulky or chiral borohydride reagents (e.g., L-Selectride®) can favor hydride attack from the less sterically hindered face of the ketone, leading to a higher diastereomeric ratio.

-

Catalytic Asymmetric Hydrogenation: An alternative to hydride reduction is the catalytic hydrogenation of the ketone using a chiral catalyst (e.g., a Ru-BINAP complex). This method can provide high levels of both diastereoselectivity and enantioselectivity, yielding a specific stereoisomer.[6]

-

Enzymatic Resolution: As mentioned, the racemic mixture of esters can be resolved using hydrolases, which selectively hydrolyze one enantiomer, allowing for the separation of the desired chiral alcohol.[1]

The selection of a specific method depends on the desired stereochemical outcome, scalability, and cost considerations for the target application.

Conclusion

The synthesis of this compound via the reduction of its corresponding keto-ester is a robust and versatile method. By carefully selecting the reducing agent and reaction conditions, chemists can control the stereochemical outcome to produce specific isomers required for advanced applications, particularly in drug discovery and development. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize and utilize this important chemical intermediate.

References

-

MySkinRecipes. (n.d.). Methyl 3-(hydroxymethyl)cyclohexanecarboxylate. MySkinRecipes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R *)-(±) - Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ketone, cyclohexyl methyl - Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-hydroxycyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). methyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-hydroxy-4-methylenecyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-hydroxy-4-methylcyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

-

ChemSynthesis. (n.d.). methyl 3-oxocyclohexanecarboxylate. ChemSynthesis. Retrieved from [Link]

-

PubChem. (n.d.). methyl (1R)-3-oxocyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Methyl 3-hydroxycyclohexane-1-carboxylate | C8H14O3 | CID 12209242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3-(hydroxymethyl)cyclohexanecarboxylate [myskinrecipes.com]

- 4. chemscene.com [chemscene.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-hydroxycyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 3-hydroxycyclohexanecarboxylate in Medicinal Chemistry

This compound, a chiral cyclohexane derivative, serves as a pivotal building block in the synthesis of complex molecular architectures. Its inherent structural features—a cyclohexane scaffold, a hydroxyl group, and a methyl ester—offer a versatile platform for chemical modification, making it a valuable intermediate in the development of novel therapeutics. The physicochemical properties of this molecule are not merely academic data points; they are critical parameters that govern its reactivity, bioavailability, and suitability for various synthetic transformations. Understanding these properties is paramount for any researcher aiming to leverage this compound in drug discovery and development. For instance, the cis-configured 3-hydroxycyclohexanecarboxylic acid, the parent acid of this ester, is a key precursor for drug candidates aimed at modulating lipid and carbohydrate metabolism, highlighting potential applications in treating conditions like type II diabetes and atherosclerosis.[1] The methyl ester functionality also renders the molecule amenable to enzymatic resolution, allowing for the isolation of specific enantiomers, a crucial step in modern pharmaceutical development.[1] This guide provides a comprehensive examination of the key physicochemical properties of this compound, offering both theoretical predictions and, where available, experimental data, alongside detailed protocols for their determination.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is the bedrock of successful and reproducible research. These parameters dictate everything from reaction conditions to purification strategies and even preliminary assessments of a derivative's potential drug-like properties.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 37722-82-0 | [2] |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| Boiling Point | 233.3 ± 33.0 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | [1] |

| Melting Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Detailed Analysis of Physicochemical Properties and Experimental Determination

Boiling Point: A Measure of Volatility and Intermolecular Forces

The boiling point of a liquid is a fundamental physical property that provides insight into the strength of its intermolecular forces. For this compound, the presence of a hydroxyl group allows for hydrogen bonding, which significantly increases its boiling point compared to non-hydroxylated analogues.

Predicted Boiling Point: 233.3 ± 33.0 °C at 760 mmHg[1]

Experimental Protocol for Boiling Point Determination (Micro-scale)

This method is suitable for determining the boiling point of a small sample volume.

-

Materials:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or melting point apparatus with a heating block)

-

Sample of this compound

-

-

Procedure:

-

Add a small amount of this compound (approximately 0.5 mL) to the small test tube.

-

Place the sealed-end capillary tube into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer using a rubber band or a wire.

-

Heat the apparatus gradually.

-

Observe the capillary tube. A slow stream of bubbles will emerge as the air inside expands.

-

Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

Record the temperature at which the rapid stream of bubbles is observed. This is the boiling point.

-

Causality Behind Experimental Choices: The use of a sealed capillary tube provides a nucleation site for boiling, ensuring a smooth and controlled process. The micro-scale approach minimizes sample usage, which is crucial when working with valuable synthetic intermediates.

Caption: Workflow for Boiling Point Determination.

Solubility: Guiding Solvent Selection for Reactions and Purification

Solubility is a critical parameter that dictates the choice of solvents for chemical reactions, extractions, and chromatographic purification. The presence of both a polar hydroxyl group and a less polar ester and cyclohexane ring suggests that this compound will exhibit intermediate polarity.

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to determine the solubility of a compound in various solvents.

-

Materials:

-

Small test tubes

-

This compound

-

Solvents: Water, Ethanol, Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

-

Procedure:

-

Add approximately 10 mg of this compound to three separate test tubes.

-

To the first test tube, add 1 mL of water dropwise while vortexing. Observe if the compound dissolves completely.

-

Repeat the process for the second test tube with 1 mL of ethanol.

-

Repeat the process for the third test tube with 1 mL of DMSO.

-

Record the observations as "soluble," "sparingly soluble," or "insoluble" for each solvent.

-

Causality Behind Experimental Choices: Water, ethanol, and DMSO are chosen as representative solvents spanning a range of polarities. This allows for a comprehensive qualitative assessment of the compound's solubility profile, which is invaluable for planning subsequent experimental work.

Caption: Logical Flow for Solubility Testing.

pKa: Understanding Acidity and Basicity

While this compound does not possess a strongly acidic or basic functional group, the hydroxyl group can act as a very weak acid. The pKa of the hydroxyl proton is expected to be high, similar to that of other secondary alcohols (typically in the range of 16-18). The ester group is not considered to have a pKa in the typical aqueous range.

Experimental Protocol for pKa Determination (Potentiometric Titration)

This method, while more commonly used for more acidic or basic compounds, can be adapted to estimate the pKa of the hydroxyl group under non-aqueous conditions.

-

Materials:

-

Potentiometer with a pH electrode suitable for non-aqueous solutions

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

This compound

-

Anhydrous solvent (e.g., DMSO)

-

Strong base titrant in the same solvent (e.g., tetrabutylammonium hydroxide in DMSO)

-

-

Procedure:

-

Dissolve a known amount of this compound in the anhydrous solvent in a beaker.

-

Place the beaker on the magnetic stirrer and immerse the pH electrode.

-

Titrate the solution with the strong base titrant, adding small increments and recording the pH after each addition.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point.

-

Causality Behind Experimental Choices: Potentiometric titration provides a precise measurement of pH changes upon the addition of a titrant. The use of a non-aqueous solvent system is necessary to deprotonate the weakly acidic hydroxyl group.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic data provides an unambiguous "fingerprint" of a molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include a singlet for the methyl ester protons, a multiplet for the proton on the carbon bearing the hydroxyl group, and a series of multiplets for the cyclohexane ring protons.

-

¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule. Expected signals include a peak for the carbonyl carbon of the ester, a peak for the methyl carbon of theester, a peak for the carbon attached to the hydroxyl group, and several peaks for the other carbons in the cyclohexane ring.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying the key functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹ is indicative of the ester carbonyl group.

-

C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region correspond to the C-O single bond stretching of the ester and the alcohol.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ are due to the sp³ C-H bonds of the cyclohexane ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at m/z = 158.

-

Fragmentation: Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, m/z = 31) and the loss of the entire ester group (-COOCH₃, m/z = 59). The loss of a water molecule (H₂O, m/z = 18) from the molecular ion is also a possibility due to the presence of the hydroxyl group.

Synthesis and Purification: A Practical Perspective

General Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Purification Considerations:

Given the predicted high boiling point, vacuum distillation would be the preferred method for purifying larger quantities of the compound. For smaller scales or for obtaining very high purity material, column chromatography on silica gel would be appropriate. The choice of eluent would be guided by the polarity of the compound, likely a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).

Conclusion: A Versatile Scaffold with Untapped Potential

This compound is more than just a chemical intermediate; it is a gateway to a diverse range of complex molecules with potential therapeutic applications. A thorough understanding and experimental validation of its physicochemical properties are essential for any researcher seeking to unlock its full potential. This guide has provided a framework for this understanding, combining predicted data with established experimental protocols. While some experimental values remain to be definitively determined, the methodologies outlined herein provide a clear path for researchers to obtain this critical information, thereby ensuring the integrity and reproducibility of their synthetic endeavors.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

-

methyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate | C8H14O3. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Methyl 3-hydroxycyclohexane-1-carboxylate | C8H14O3. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Methyl 3-hydroxy-4-methylcyclohexane-1-carboxylate | C9H16O3. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Methyl cyclohexanecarboxylate | C8H14O2. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved January 12, 2026, from [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved January 12, 2026, from [Link]

-

methyl 4-tert-butyl-1-hydroxycyclohexanecarboxylate. (2025, May 20). ChemSynthesis. Retrieved January 12, 2026, from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved January 12, 2026, from [Link]

-

Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020, December 17). YouTube. Retrieved January 12, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 12, 2026, from [Link]

-

Methyl 2-hydroxycyclohexanecarboxylate | C8H14O3. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Methyl 4-hydroxycyclohexanecarboxylate | C8H14O3. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

3-Hydroxycyclohexanecarboxylic Acid | C7H12O3. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. Retrieved January 12, 2026, from [Link]

-

Solubility of drugs in ethanol and dmso. (2021, December 21). ResearchGate. Retrieved January 12, 2026, from [Link]

-

A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology. Retrieved January 12, 2026, from [Link]

-

In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2025, November 11). Retrieved January 12, 2026, from [Link]

-

13.13: Uses of ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Nuclear Magnetic Resonance. (n.d.). LON-CAPA OCHem. Retrieved January 12, 2026, from [Link]

-

FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. (n.d.). wwjmrd. Retrieved January 12, 2026, from [Link]

-

Methyl 3-hydroxyhexanoate | C7H14O3. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to Methyl 3-hydroxycyclohexanecarboxylate (CAS 37722-82-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxycyclohexanecarboxylate (CAS 37722-82-0) is a chiral cyclohexane derivative that serves as a versatile synthetic intermediate in medicinal chemistry and drug development. Its bifunctional nature, possessing both a hydroxyl and a methyl ester group, allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, chemical reactivity, and analytical methodologies related to this compound. Furthermore, it delves into the potential biological significance of its derivatives, particularly in the context of metabolic disease modulation, and outlines key safety considerations for its handling and use in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless liquid with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol .[1][2] It is an ester derivative of 3-hydroxycyclohexanecarboxylic acid.[1] The presence of two chiral centers at positions 1 and 3 of the cyclohexane ring means that the molecule can exist as four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The cis and trans diastereomers exhibit different physical properties, which allows for their separation using standard chromatographic techniques.[1]

| Property | Value | Source |

| CAS Number | 37722-82-0 | [2] |

| Molecular Formula | C8H14O3 | [1][2] |

| Molecular Weight | 158.19 g/mol | [1][2] |

| Appearance | Liquid | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Boiling Point | 233.3 ± 33.0 °C at 760 mmHg | [1] |

| InChI Key | OXQRLBFDJMSRMM-UHFFFAOYSA-N | [2][3] |

| Purity | Typically ≥95% | [3][4] |

| Storage | Inert atmosphere, 2-8°C | [3][5] |

Synonyms:

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the desired stereochemistry and the available starting materials. A common and efficient approach is the catalytic hydrogenation of methyl 3-hydroxybenzoate.

Catalytic Hydrogenation of Methyl 3-hydroxybenzoate

This method involves the reduction of the aromatic ring of methyl 3-hydroxybenzoate to a cyclohexane ring.

Experimental Protocol:

Materials:

-

Methyl 3-hydroxybenzoate

-

Methanol (solvent)

-

Rhodium on carbon (Rh/C) or Ruthenium on carbon (Ru/C) catalyst

-

Hydrogen gas

-

High-pressure autoclave

Procedure:

-

In a high-pressure autoclave, dissolve methyl 3-hydroxybenzoate (1.0 equivalent) in methanol.

-

Add the Rh/C or Ru/C catalyst (typically 1-5 mol%).

-

Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 bar).

-

Heat the mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.

-

Maintain the reaction under these conditions for several hours, monitoring the reaction progress by GC or NMR.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the this compound by vacuum distillation.

Caption: Catalytic Hydrogenation Workflow.

Chemical Reactivity and Derivatization

The hydroxyl and methyl ester functional groups of this compound are key to its utility as a synthetic intermediate.

Oxidation of the Hydroxyl Group

The secondary alcohol can be oxidized to the corresponding ketone, Methyl 3-oxocyclohexanecarboxylate, using various oxidizing agents. The Dess-Martin periodinane (DMP) oxidation is a mild and selective method for this transformation.[3][7]

Experimental Protocol (Dess-Martin Oxidation):

Materials:

-

This compound

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Sodium thiosulfate (Na2S2O3)

Procedure:

-

Dissolve this compound (1.0 equivalent) in dry dichloromethane in a round-bottom flask under an inert atmosphere.

-

Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3 and a 10% aqueous solution of Na2S2O3.

-

Stir vigorously until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the resulting Methyl 3-oxocyclohexanecarboxylate by column chromatography on silica gel.

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Dess-Martin Oxidation [organic-chemistry.org]

- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 5. chemview.epa.gov [chemview.epa.gov]

- 6. hplc.today [hplc.today]

- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Structural Isomers of Methyl 3-Hydroxycyclohexanecarboxylate

Foreword: The Imperative of Isomeric Purity in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional architecture of a molecule is paramount. The seemingly subtle variation in the spatial arrangement of atoms can elicit profoundly different physiological responses. This principle is starkly illustrated by the critical role of stereoisomerism in drug development. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit divergent pharmacokinetic and pharmacodynamic profiles. One enantiomer may be therapeutically active, while the other could be inactive or, in the most severe cases, toxic.[1][2][3][4] The thalidomide tragedy serves as a solemn reminder of this reality, where one enantiomer was sedative and the other teratogenic. Consequently, the precise synthesis, separation, and characterization of single isomers are not merely academic exercises but cornerstones of modern drug safety and efficacy.

This guide focuses on methyl 3-hydroxycyclohexanecarboxylate, a substituted cyclohexane derivative that serves as a valuable building block in the synthesis of more complex pharmaceutical agents. Its structure contains two stereocenters, giving rise to a family of stereoisomers. A comprehensive understanding of the synthesis, characterization, and separation of these isomers is essential for any researcher or drug development professional working with this scaffold.

Decoding the Isomeric Landscape of this compound

This compound (C₈H₁₄O₃) possesses two chiral centers at carbons 1 and 3 of the cyclohexane ring.[5] This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers. These pairs, in turn, are diastereomers of each other, commonly referred to as cis and trans isomers.

-

Cis Isomers: The hydroxyl (-OH) and methoxycarbonyl (-COOCH₃) groups are on the same side of the cyclohexane ring. This diastereomer exists as a pair of enantiomers: (1R,3S)-methyl 3-hydroxycyclohexanecarboxylate and (1S,3R)-methyl 3-hydroxycyclohexanecarboxylate.

-

Trans Isomers: The hydroxyl and methoxycarbonyl groups are on opposite sides of the ring. This diastereomer also exists as a pair of enantiomers: (1R,3R)-methyl 3-hydroxycyclohexanecarboxylate and (1S,3S)-methyl 3-hydroxycyclohexanecarboxylate.[2][6]

The differentiation and isolation of these four isomers are critical for their application in stereospecific synthesis.

Strategic Synthesis of Diastereomers

The selective synthesis of either the cis or trans diastereomers of this compound typically begins with a suitable precursor, methyl 3-oxocyclohexanecarboxylate. The stereochemical outcome of the reduction of the ketone at the C3 position is governed by the choice of reducing agent and reaction conditions.

Diastereoselective Reduction: A Tale of Two Hydrides

The stereoselectivity of the reduction of cyclic ketones is influenced by steric and electronic factors. The incoming hydride nucleophile can approach the carbonyl group from either the axial or equatorial face of the ring, leading to the formation of an axial or equatorial alcohol, respectively.

-

Synthesis of the Cis Isomer (Axial Attack): Bulky reducing agents, such as lithium tri-tert-butoxyaluminum hydride, tend to approach the carbonyl from the less sterically hindered equatorial face. This "axial attack" results in the formation of the axial alcohol, leading to the cis isomer as the major product.

-

Synthesis of the Trans Isomer (Equatorial Attack): Less sterically demanding reducing agents, like sodium borohydride, can approach from the axial face, resulting in the formation of the more thermodynamically stable equatorial alcohol. This "equatorial attack" yields the trans isomer as the predominant product.

Protocol: Diastereoselective Synthesis of cis-Methyl 3-Hydroxycyclohexanecarboxylate

This protocol is adapted from a similar synthesis of a cyclobutane analogue and illustrates the general principles.[7]

Objective: To synthesize cis-methyl 3-hydroxycyclohexanecarboxylate via the stereoselective reduction of methyl 3-oxocyclohexanecarboxylate.

Materials:

-

Methyl 3-oxocyclohexanecarboxylate

-

Lithium tri-tert-butoxyaluminum hydride solution in tetrahydrofuran (THF)

-

Anhydrous THF

-

Hydrochloric acid (6 M)

-

Ethyl acetate

-

Diatomaceous earth

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Dissolve methyl 3-oxocyclohexanecarboxylate in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of lithium tri-tert-butoxyaluminum hydride in THF dropwise to the stirred solution.

-

Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of 6 M hydrochloric acid at low temperature, adjusting the pH to approximately 5-6.

-

Allow the mixture to warm to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of diatomaceous earth, washing the filter cake with ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel.

Spectroscopic Characterization: The Fingerprints of Isomers

The structural elucidation of the cis and trans isomers of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The different spatial arrangements of the hydroxyl and methoxycarbonyl groups lead to distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for differentiating diastereomers. The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly H1 and H3, are highly sensitive to their axial or equatorial orientation.

Expected ¹H NMR Spectral Differences:

-

Cis Isomer: In the more stable chair conformation, one substituent will be axial and the other equatorial. The proton attached to the carbon bearing the axial substituent will typically appear as a broad multiplet at a relatively upfield position due to multiple small axial-equatorial and equatorial-equatorial couplings. The proton on the carbon with the equatorial substituent will often show larger axial-axial couplings and appear further downfield.

-

Trans Isomer: In the most stable diequatorial conformation, both H1 and H3 are axial. They will exhibit large axial-axial coupling constants (typically 8-12 Hz) to their neighboring axial protons, resulting in characteristic triplet-like multiplets.

Expected ¹³C NMR Spectral Differences:

The chemical shifts of the ring carbons are also influenced by the stereochemistry of the substituents. Generally, carbons bearing axial substituents are more shielded and appear at a higher field (lower ppm) in the ¹³C NMR spectrum compared to those with equatorial substituents.[8]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an effective technique for analyzing the isomers of this compound. While the electron ionization (EI) mass spectra of the cis and trans isomers are often very similar due to fragmentation of the molecular ion, subtle differences in the relative abundances of fragment ions may be observed.

Characteristic Fragmentation Pathways:

The fragmentation of methyl esters of hydroxy-substituted cyclohexanes typically involves:

-

Loss of the methoxy group (-OCH₃): Leading to a peak at m/z [M-31]⁺.

-

Loss of the methoxycarbonyl group (-COOCH₃): Resulting in a peak at m/z [M-59]⁺.

-

Dehydration: Loss of a water molecule from the molecular ion, giving a peak at m/z [M-18]⁺.

-

Ring cleavage: Various fragmentation pathways involving the opening of the cyclohexane ring.

The relative intensities of these fragments can sometimes provide clues to the stereochemistry, as the proximity of the functional groups in the cis isomer may favor certain fragmentation pathways.

Chromatographic Separation: Isolating the Isomers

The separation of the diastereomers and enantiomers of this compound is crucial for obtaining isomerically pure compounds. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed for this purpose.

Gas Chromatography (GC)

GC is well-suited for the separation of the volatile diastereomers of this compound.

Protocol: GC-MS Analysis of Diastereomers

Objective: To separate and identify the cis and trans isomers of this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column. A mid-polarity column (e.g., DB-5ms or equivalent) is a good starting point.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector.

-

Oven Program: A temperature gradient is typically used to ensure good separation and peak shape. For example, start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 250°C).

-

Detector: Mass Spectrometer (for identification) or Flame Ionization Detector (FID) (for quantification).

Expected Outcome: The cis and trans isomers should have different retention times on the GC column due to their different boiling points and interactions with the stationary phase. Generally, the more compact isomer will have a shorter retention time.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for both diastereomeric and enantiomeric separations.

-

Diastereomer Separation: The cis and trans diastereomers can be separated on a standard achiral stationary phase (e.g., C18) due to their different physical properties.

-

Enantiomer Separation (Chiral HPLC): To separate the enantiomeric pairs of the cis and trans isomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for this class of compounds.[9] The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol, is critical for achieving good resolution.

Workflow for Chiral HPLC Method Development

Caption: A systematic workflow for developing a chiral HPLC method.

Conclusion: A Framework for Isomeric Control

The structural isomers of this compound present a classic case study in the importance of stereochemical control in organic synthesis and pharmaceutical development. The ability to selectively synthesize, accurately characterize, and efficiently separate these isomers is a fundamental requirement for their use in the creation of complex, stereochemically pure active pharmaceutical ingredients. This guide has provided a comprehensive overview of the key principles and practical methodologies for navigating the isomeric landscape of this important synthetic building block. By applying these strategies, researchers and scientists can ensure the isomeric integrity of their compounds, a critical step in the path towards safer and more effective medicines.

References

-

TutorChase. (n.d.). What role does stereoisomerism play in drug development? Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacological Significance of Stereoisomerism. [Link]

-

Lamanec, T. R., & Trimble, L. A. (2003). Stereochemistry in Drug Action. Primary care companion to the Journal of clinical psychiatry, 5(4), 180–184. [Link]

-

Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(1), 16–18. [Link]

-

Slideshare. (n.d.). Pharmaceutical importance of stereochemistry. [Link]

-

MySkinRecipes. (n.d.). Methyl 3-(hydroxymethyl)cyclohexanecarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-hydroxycyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. [Link]

-

Chemistry LibreTexts. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. [Link]

-

ACS Publications. (2024, June 10). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]

-

Chemistry Stack Exchange. (2020, March 14). 1H NMR of cyclohexanecarbaldehyde. [Link]

-

ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). methyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. [Link]

-

PubChem. (n.d.). Methyl 3-hydroxy-4-methylcyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl cis-3-hydroxymethylcyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Separations cis-/trans-isomers of (a) 1,2-dimethylcyclohexane, (b).... [Link]

-

Figshare. (2024, June 10). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]

-

ChemRxiv. (2024, December 12). NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. [Link]

-

ChemRxiv. (n.d.). NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. [Link]

-

PubChem. (n.d.). Methyl 3-hydroxycyclohexane-1-carboxylate. National Center for Biotechnology Information. [Link]

-

BuyersGuideChem. (n.d.). cis-Methyl 4-hydroxycyclohexanecarboxylate. [Link]

-

Beilstein Journals. (2024, August 15). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Manual of Analytical Methods: METHYLCYCLOHEXANONE 2521. [Link]

-

ACGIH. (n.d.). METHYLCYCLOHEXANONE, ALL ISOMERS. [Link]

Sources

- 1. lcms.cz [lcms.cz]

- 2. repository.tudelft.nl [repository.tudelft.nl]

- 3. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 7. Methyl cis-3-hydroxycyclobutanecarboxylate | 63485-50-7 [chemicalbook.com]

- 8. Collection - Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectroscopic Data of Methyl 3-Hydroxycyclohexanecarboxylate

Foreword: The Structural Elucidation of a Versatile Building Block

Methyl 3-hydroxycyclohexanecarboxylate, a chiral bifunctional molecule, serves as a valuable intermediate in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Its cyclohexane ring, substituted with both a hydroxyl and a methyl ester group, allows for a rich stereochemistry, primarily existing as cis and trans diastereomers. The precise characterization of these isomers is paramount for ensuring the stereochemical integrity and, consequently, the desired biological activity and safety profile of the final drug substance. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, offering researchers, scientists, and drug development professionals a definitive resource for its structural elucidation and isomeric differentiation. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we aim to provide not just data, but a deeper understanding of the structure-spectrum correlations that govern this important molecule.

The Stereochemical Landscape: Cis vs. Trans Isomers

The relative orientation of the hydroxyl and methyl ester groups on the cyclohexane ring gives rise to two principal diastereomers: cis and trans. In the chair conformation, the substituents can occupy either axial or equatorial positions. The interplay of these conformational preferences directly influences the observed spectroscopic data, particularly in NMR spectroscopy.

Caption: Conformational isomers of cis and trans-methyl 3-hydroxycyclohexanecarboxylate.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Isomer Differentiation

¹³C NMR spectroscopy is arguably the most definitive technique for distinguishing between the cis and trans isomers of this compound. The chemical shifts of the carbon atoms within the cyclohexane ring are highly sensitive to the steric environment, particularly the γ-gauche effect, where a carbon atom is shielded (shifted to a lower chemical shift) by a substituent in a gauche position three bonds away.

A seminal study by Senda, Ishiyama, and Imaizumi in 1976 provided a detailed analysis of the ¹³C NMR spectra of a series of substituted methyl cyclohexanecarboxylates, including the title compound[1][2]. The key to differentiating the isomers lies in the chemical shifts of the ring carbons, which are influenced by the axial or equatorial orientation of the substituents.

Experimental Protocol: ¹³C NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹³C NMR spectra is crucial for accurate structural assignment.

-

Sample Preparation: Dissolve approximately 20-50 mg of the purified this compound isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 100 MHz or higher for ¹³C) is recommended for better signal dispersion.

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to obtain a spectrum with singlets for each carbon.

-

Acquisition Parameters:

-

Spectral Width: ~200 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (typically several hundred to thousands).

-

-

Referencing: The chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Data Interpretation and Isomer Assignment

The following table summarizes the experimentally observed ¹³C NMR chemical shifts for the cis and trans isomers of this compound, as reported by Senda et al. (1976)[1][2].

| Carbon Atom | cis-Isomer (ppm) | trans-Isomer (ppm) | Rationale for Chemical Shift Differences |

| C=O | 176.1 | 176.1 | The carbonyl carbon is remote from the stereocenter and shows little difference. |

| OCH₃ | 51.4 | 51.4 | The methyl ester carbon is also not significantly affected by the ring stereochemistry. |

| C1 | 40.8 | 43.3 | In the cis isomer, one conformer has an axial ester group, leading to shielding of C1. The trans isomer predominantly exists with both groups equatorial, resulting in a downfield shift for C1. |

| C2 | 31.8 | 34.6 | Similar to C1, the axial hydroxyl in one of the cis conformers shields C2. |

| C3 | 66.8 | 70.0 | The carbon bearing the hydroxyl group (C3) is significantly shielded in the cis isomer due to the γ-gauche interaction with the axial ester group in one of its chair conformations. |

| C4 | 34.6 | 35.5 | Subtle differences arise from the overall conformational preferences. |

| C5 | 23.9 | 25.1 | Shielding effects in the cis isomer are also observed at C5. |

| C6 | 28.5 | 28.9 | Minor differences are observed for C6. |

Data adapted from Senda, Y., Ishiyama, J., & Imaizumi, S. (1976). ¹³C NMR Spectra of Some Methyl Cyclohexanecarboxylates. Bulletin of the Chemical Society of Japan, 49(5), 1359–1362.[1][2]

Caption: Workflow for ¹³C NMR based isomer differentiation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A More Subtle Distinction

While ¹³C NMR provides clear-cut differences, ¹H NMR spectroscopy offers a more nuanced view of the stereochemistry. The chemical shifts and, more importantly, the coupling constants of the ring protons can be used to deduce the relative configurations. As noted by Senda et al. (1976), the chemical shift differences between the isomers can be small[1][2].

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

-

Instrument Parameters:

-

Spectrometer: A high-field spectrometer (400 MHz or higher) is highly recommended to resolve the complex multiplets of the cyclohexane ring protons.

-

Acquisition Parameters: Standard pulse-acquire sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Interpretation and Isomer Assignment

The key diagnostic protons are H1 (attached to the carbon with the ester) and H3 (attached to the carbon with the hydroxyl group).

-

Chemical Shifts: The proton in an axial position is typically more shielded (lower chemical shift) than its equatorial counterpart. In the more stable diequatorial conformation of the trans isomer, both H1 and H3 are in axial positions and would be expected at a lower chemical shift compared to the cis isomer, where one of these protons is likely to be equatorial.

-

Coupling Constants: The magnitude of the vicinal coupling constant (³J) between adjacent protons is dependent on the dihedral angle. Axial-axial couplings (³J_ax,ax) are typically large (8-13 Hz), while axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings are smaller (2-5 Hz). Analysis of the multiplicity of the H1 and H3 signals can therefore provide information about their orientation and that of the adjacent protons.

| Proton | Expected Chemical Shift Range (ppm) | Key Coupling Interactions |

| OCH₃ | ~3.7 | Singlet |

| H3 (CH-OH) | 3.6 - 4.2 | Multiplet, width and splitting pattern are diagnostic of axial vs. equatorial position. |

| H1 (CH-CO₂Me) | 2.2 - 2.8 | Multiplet, width and splitting pattern are diagnostic of axial vs. equatorial position. |

| Cyclohexane Ring Protons | 1.2 - 2.2 | Complex overlapping multiplets. |

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy is an excellent tool for confirming the presence of the key functional groups: the hydroxyl (-OH) and the ester (C=O, C-O). While it is generally less powerful than NMR for distinguishing between the cis and trans isomers of this molecule, subtle differences in the fingerprint region may be observable.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be conveniently recorded as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Spectral Interpretation

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

| 3600-3200 (broad) | O-H stretch | Confirms the presence of the hydroxyl group. The broadness is due to hydrogen bonding. |

| 3000-2850 | C-H stretch | Aliphatic C-H bonds of the cyclohexane ring and the methyl group. |

| ~1735 | C=O stretch | Strong, sharp absorption characteristic of the ester carbonyl group. |

| 1250-1000 | C-O stretch | Strong absorptions from the C-O bonds of the ester and the C-O bond of the hydroxyl group. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation pattern. Electron Ionization (EI) is a common technique for this type of molecule.

Experimental Protocol: GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the ideal method for analyzing this compound, as it separates the sample before it enters the mass spectrometer.

-

GC Conditions: A suitable capillary column (e.g., DB-5 or equivalent) with a temperature program that allows for the elution of the compound.

-

MS Conditions: Electron ionization at 70 eV.

Fragmentation Analysis

The mass spectrum of this compound (Molecular Weight: 158.19 g/mol ) will show a molecular ion peak (M⁺˙) at m/z 158. Key fragmentation pathways include:

-

Loss of the methoxy group (-OCH₃): M⁺˙ - 31 → m/z 127. This corresponds to the formation of an acylium ion.

-

Loss of the carbomethoxy group (-CO₂CH₃): M⁺˙ - 59 → m/z 99.

-

Loss of water (-H₂O): M⁺˙ - 18 → m/z 140. This is a common fragmentation for alcohols.

-

McLafferty Rearrangement: While less common for cyclic esters, fragmentation involving the cyclohexane ring can occur.

Caption: Key fragmentation pathways of this compound in EI-MS.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound demonstrates the power of a multi-technique approach to structural elucidation. While IR and MS confirm the molecular formula and functional groups, it is the detailed analysis of ¹³C and ¹H NMR spectra that allows for the unambiguous assignment of the cis and trans stereoisomers. The significant differences in the ¹³C chemical shifts, driven by conformational effects, provide a robust and reliable method for distinguishing between these two important building blocks. This guide serves as a foundational resource for scientists engaged in the synthesis, characterization, and application of this versatile molecule, ensuring the integrity and quality of their research and development endeavors.

References

-

Senda, Y., Ishiyama, J., & Imaizumi, S. (1976). ¹³C NMR Spectra of Some Methyl Cyclohexanecarboxylates. Bulletin of the Chemical Society of Japan, 49(5), 1359–1362. [Link]

- Sci-Hub. (n.d.). 13C NMR Spectra of Some Methyl Cyclohexanecarboxylates. Retrieved from a source providing access to the full-text article.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem. (n.d.). Methyl 3-hydroxycyclohexane-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

"stereoisomers of methyl 3-hydroxycyclohexanecarboxylate"

An In-depth Technical Guide to the Stereoisomers of Methyl 3-hydroxycyclohexanecarboxylate

Authored by a Senior Application Scientist

Introduction: The Significance of Stereochemical Complexity in Cyclohexane Derivatives

This compound is a bifunctional molecule featuring a hydroxyl group and a methyl ester attached to a cyclohexane ring. While structurally straightforward, its true complexity and utility in scientific applications, particularly in drug development and asymmetric synthesis, lie in its stereochemistry. The presence of two stereogenic centers gives rise to a family of stereoisomers, each with unique three-dimensional arrangements and, consequently, distinct physical, chemical, and biological properties.

This guide provides a comprehensive exploration of the stereoisomers of this compound. We will delve into the structural nuances of its diastereomers and enantiomers, discuss the conformational landscape that governs their stability, and outline the modern synthetic and analytical methodologies for their preparation and characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of this versatile chiral building block.

Structural and Stereochemical Analysis

The foundation of understanding this compound lies in a thorough analysis of its stereochemical features. The molecule possesses two chiral centers at the C1 and C3 positions of the cyclohexane ring, where the methoxycarbonyl and hydroxyl groups are attached, respectively.

Identification of Stereoisomers: Diastereomers and Enantiomers

With two stereocenters, a maximum of 2² = 4 stereoisomers can exist. These stereoisomers are grouped into two pairs of enantiomers. The relative orientation of the two substituents gives rise to two diastereomers: cis and trans.[1]

-

Cis Isomers: The hydroxyl and methoxycarbonyl groups are on the same face of the cyclohexane ring. This diastereomer exists as a pair of enantiomers: (1R,3S)-methyl 3-hydroxycyclohexanecarboxylate and (1S,3R)-methyl 3-hydroxycyclohexanecarboxylate.

-

Trans Isomers: The hydroxyl and methoxycarbonyl groups are on opposite faces of the ring. This diastereomer also exists as a pair of enantiomers: (1R,3R)-methyl 3-hydroxycyclohexanecarboxylate and (1S,3S)-methyl 3-hydroxycyclohexanecarboxylate.[2]

Diastereomers, unlike enantiomers, have different physical properties such as melting points, boiling points, and solubility, which is a key principle exploited in their separation.[3][4]

Table 1: Stereoisomers of this compound

| Diastereomer | Enantiomer 1 (Absolute Configuration) | Enantiomer 2 (Absolute Configuration) |

| cis | (1S, 3R) | (1R, 3S) |

| trans | (1R, 3R) | (1S, 3S) |

Conformational Analysis: The Chair Conformation and Substituent Effects

The cyclohexane ring is not planar and predominantly adopts a stable chair conformation to minimize angle and torsional strain.[5] In this conformation, the substituents at each carbon can occupy either an axial (perpendicular to the ring's plane) or an equatorial (around the ring's perimeter) position.[5] Through a process called ring-flipping, a chair conformation can interconvert to another chair conformation, causing all axial substituents to become equatorial and vice-versa.[5]

The energetic favorability of a particular conformation is dictated by the steric strain, particularly 1,3-diaxial interactions, where axial substituents sterically interfere with other axial atoms.[6] Larger substituents incur a greater energetic penalty in the axial position.[7]

-

Trans Isomers (1,3-disubstituted): The most stable conformation for the trans isomers is the diequatorial conformation (e,e). For example, in (1R,3R)-methyl 3-hydroxycyclohexanecarboxylate, both the hydroxyl and methoxycarbonyl groups can reside in equatorial positions, minimizing steric strain. The alternative diaxial conformation (a,a) is significantly less stable.

-

Cis Isomers (1,3-disubstituted): The cis isomers must have one substituent in an axial position and the other in an equatorial position (a,e). The conformational equilibrium will favor the chair conformation where the larger substituent (methoxycarbonyl group) occupies the more stable equatorial position to minimize 1,3-diaxial strain.[7]

The interplay between stereochemistry and conformation is critical as it dictates the molecule's shape and how it interacts with other chiral molecules, such as enzymes or chiral catalysts.

Figure 1: Conformational equilibrium in trans and cis isomers.

Synthesis and Separation of Stereoisomers

The preparation of specific stereoisomers of this compound can be achieved through two primary strategies: stereoselective synthesis to directly form the desired isomer, or the synthesis of a mixture followed by separation.

Stereoselective Synthesis

Modern organic synthesis provides powerful tools for controlling stereochemistry. Catalytic asymmetric synthesis is a highly efficient approach to producing enantioenriched compounds.[8][9] For this compound, a key strategy involves the stereoselective reduction of a precursor ketone, methyl 3-oxocyclohexanecarboxylate.

Protocol: Asymmetric Ketone Reduction

-

Precursor Synthesis: Methyl 3-oxocyclohexanecarboxylate can be prepared from the reduction of m-methoxybenzoic acid.[10]

-

Catalyst Selection: A chiral catalyst, such as a Noyori-type ruthenium-BINAP catalyst or a CBS (Corey-Bakshi-Shibata) catalyst, is chosen. The choice of catalyst and its chirality will determine the stereochemistry of the resulting alcohol.

-

Asymmetric Reduction: The ketoester is subjected to hydrogenation (e.g., using H₂) or reduction with a hydride source (e.g., borane) in the presence of the chiral catalyst.

-

Reaction Conditions: The reaction is typically run at controlled temperatures and pressures in an appropriate solvent (e.g., methanol, THF).

-

Workup and Purification: After the reaction is complete, the catalyst is removed, and the product is purified, typically by column chromatography, to yield the enantioenriched this compound.

The causality behind this choice is the ability of the chiral catalyst to create a chiral environment around the prochiral ketone, directing the hydride attack to one face of the carbonyl group, thus leading to a preponderance of one enantiomer.[11]

Separation of Stereoisomers (Resolution)

When a synthesis results in a mixture of stereoisomers, separation is necessary. Since enantiomers have identical physical properties in an achiral environment, specialized techniques are required.

2.2.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[12] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to travel through the column at different rates.[12][13]

Experimental Workflow: Chiral HPLC Separation

-

Column Selection: A suitable chiral column is selected. Polysaccharide-based CSPs (e.g., Chiralpak, Chiralcel) or cyclodextrin-based CSPs are common choices for this type of molecule.[12][14]

-

Mobile Phase Optimization: A mobile phase, typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol), is prepared. The ratio is optimized to achieve good resolution and reasonable retention times.[15]

-

Sample Preparation: The mixture of stereoisomers is dissolved in the mobile phase.

-

Injection and Elution: The sample is injected into the HPLC system. The enantiomers are separated on the column and detected by a UV detector as they elute.

-

Fraction Collection: For preparative separations, the fractions corresponding to each separated peak are collected.

Figure 2: Workflow for chiral HPLC separation.

2.2.2. Enzymatic Resolution

Enzymatic resolution is a classic technique that leverages the high stereoselectivity of enzymes. For example, a lipase can selectively hydrolyze the ester group of one enantiomer in a racemic mixture, converting it to the corresponding carboxylic acid (3-hydroxycyclohexanecarboxylic acid).[16] The resulting acid and the unreacted ester (the other enantiomer) are now different compounds and can be easily separated by standard chemical methods like extraction. While effective, this method is limited as the maximum theoretical yield for the desired enantiomer is 50%.[10]

Spectroscopic Characterization

Once synthesized or separated, the stereoisomers must be unambiguously identified. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose.

¹H NMR Spectroscopy

Proton NMR can distinguish between diastereomers by analyzing chemical shifts and coupling constants, which are sensitive to the local electronic environment and the dihedral angles between protons, respectively.

-

Distinguishing cis and trans isomers: The proton at C1 (attached to the COOMe group) and C3 (attached to the OH group) will have different chemical shifts and coupling patterns in the cis and trans isomers. In the more stable diequatorial trans isomer, the C1-H and C3-H protons are axial. They will exhibit large axial-axial couplings (typically 8-12 Hz) to their neighboring axial protons. In the cis isomer, one of these protons will be axial and the other equatorial. This will result in smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz).

-

Conformational Information: The width of the signal for the proton attached to the C3 carbon (the CH-OH proton) can provide clues about its orientation. A broad multiplet with large coupling constants suggests an axial proton, whereas a narrower signal suggests an equatorial proton.

While ¹H NMR is excellent for distinguishing diastereomers, it cannot differentiate between enantiomers, as they are spectroscopically identical in an achiral solvent.[17][18][19]

Applications in Drug Development and Synthesis

The stereoisomers of this compound serve as valuable chiral building blocks. The distinct spatial arrangement of the hydroxyl and ester functionalities allows for their differential protection and subsequent elaboration into more complex molecular architectures. In drug development, it is a well-established principle that different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[12] Therefore, access to stereochemically pure intermediates like the individual isomers of this compound is crucial for the synthesis of single-enantiomer active pharmaceutical ingredients (APIs).

Conclusion

The stereoisomers of this compound represent a microcosm of the challenges and opportunities in modern stereochemistry. The four distinct isomers, arising from two chiral centers, exhibit unique conformational preferences that dictate their reactivity and interactions. A thorough understanding of their structure, combined with advanced synthetic strategies for asymmetric synthesis and robust analytical techniques like chiral HPLC and NMR for separation and characterization, is paramount for their effective use. As the demand for stereochemically pure compounds continues to grow in the pharmaceutical and materials science industries, the principles outlined in this guide for this model system remain fundamentally important for researchers and developers in the field.

References

-

PubChem. (n.d.). Methyl 3-hydroxy-4-methylcyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases.

-

PubChem. (n.d.). methyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033667). Retrieved from [Link]

-

Matencio, A. (2017). Novel methods of chiral separation. Mapping Ignorance. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-hydroxy-3-methylcyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-hydroxycyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Piatkowska, E., & Voelkel, A. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(7), 763–779. Retrieved from [Link]

-

Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International journal of legal medicine, 125(1), 95–99. Retrieved from [Link]

-

Al-Saeed, F. A., & El-Enany, N. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules (Basel, Switzerland), 28(17), 6214. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Diastereomers. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Conformational Analysis. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxycyclohexanecarboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheng, M. J., et al. (2018). Catalytic Asymmetric Total Syntheses of Myrtucommuacetalone, Myrtucommuacetalone B and Callistrilones A, C, D, E. Chemical Science. Retrieved from [Link]

-

Cheng, M. J., et al. (2018). Catalytic asymmetric total syntheses of myrtucommuacetalone, myrtucommuacetalone B, and callistrilones A, C, D and E. Chemical science, 9(21), 4836–4843. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantiomers of 3‐methylhexane. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Yang, J. W., Hechavarria Fonseca, M. T., & List, B. (2005). Catalytic Asymmetric Reductive Michael Cyclization. Journal of the American Chemical Society, 127(43), 15036–15037. Retrieved from [Link]

-

Jorgensen, W. L., & Buckner, J. K. (1987). Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. Journal of Physical Chemistry, 91(24), 6083-6085. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). What are all the stereoisomers of 1-ethyl-3-methylcyclohexane? Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 4.3: Conformation Analysis of Cyclohexane. Retrieved from [Link]

Sources